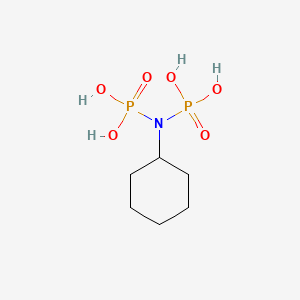
N-Cyclohexylimidodiphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexylimidodiphosphoric acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a cyclohexyl group attached to an imidodiphosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylimidodiphosphoric acid typically involves the reaction of cyclohexylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylimidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylphosphoric acid derivatives, while reduction can produce cyclohexylphosphine derivatives.
Scientific Research Applications
N-Cyclohexylimidodiphosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexylimidodiphosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexylphosphoric acid
- N-Cyclohexylphosphine oxide
- N-Cyclohexylphosphonate
Uniqueness
N-Cyclohexylimidodiphosphoric acid is unique due to its imidodiphosphoric acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
66303-33-1 |
|---|---|
Molecular Formula |
C6H15NO6P2 |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
[cyclohexyl(phosphono)amino]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
ATALGKHBYZRGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




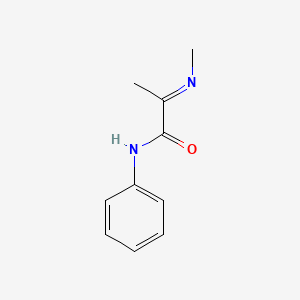

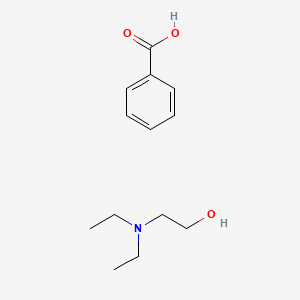
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)

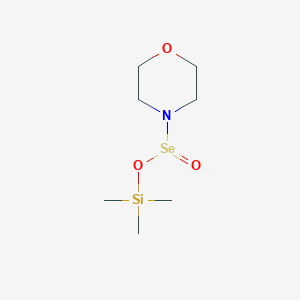
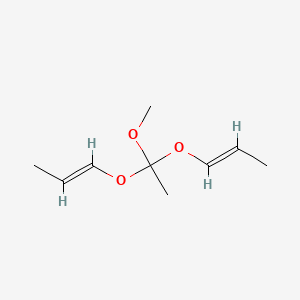
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)




